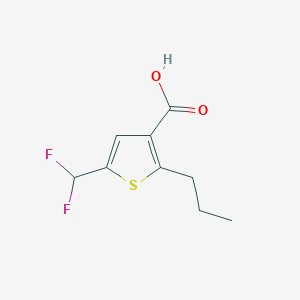

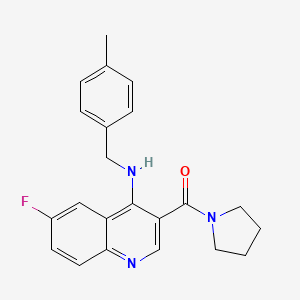

(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

カタログ番号 B2644138

CAS番号:

1326899-89-1

分子量: 363.436

InChIキー: UTDGYERKUHMUPZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including “(6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone”, involves chemical modification of the quinoline nucleus . This is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学的研究の応用

Spectroscopic Properties Study

- Study Overview : Research on compounds structurally related to (6-Fluoro-4-((4-methylbenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has focused on their electronic absorption, excitation, and fluorescence properties. These properties were examined in various solvents, revealing insights into the compounds' excited states and charge transfer. Quantum chemistry calculations were employed to further understand these properties (Al-Ansari, 2016).

Antipsychotic Drug Development

- Research Focus : A class of tetracyclic butyrophenones, related to the queried compound, was studied for their affinity to serotonin and dopamine receptors. A specific compound, ITI-007, emerged as a promising antipsychotic drug candidate with oral bioavailability and efficacy in vivo (Li et al., 2014).

Cancer Treatment Research

- Study Details : Compounds structurally similar to the queried molecule have been synthesized and tested for their anticancer activity. Some compounds showed significant antiproliferative activity against various human cancer cell lines, particularly lung and prostate cancer. These compounds were found to disrupt tubulin polymerization and induce apoptosis in cancer cells (Srikanth et al., 2016).

Antibacterial Agent Research

- Research Significance : Novel pyrrolidine derivatives, which include structural elements of the queried compound, were synthesized and found to exhibit potent antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds represent a new class of fluoroquinolone antibacterials (Hong et al., 1997).

Anticonvulsant Agent Synthesis

- Study Overview : A series of novel compounds, including elements of the queried molecule, were synthesized and evaluated for their anticonvulsant activities. The study indicated significant potential for these compounds in the treatment of convulsive disorders (Malik & Khan, 2014).

作用機序

将来の方向性

特性

IUPAC Name |

[6-fluoro-4-[(4-methylphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O/c1-15-4-6-16(7-5-15)13-25-21-18-12-17(23)8-9-20(18)24-14-19(21)22(27)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDGYERKUHMUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)